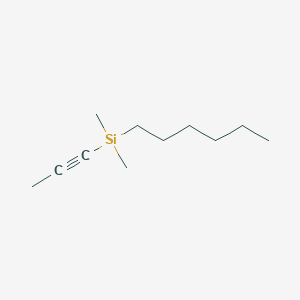

Hexyl(dimethyl)(prop-1-yn-1-yl)silane

Description

Hexyl(dimethyl)(prop-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₂Si. Its structure comprises a silicon atom bonded to three distinct groups: a hexyl chain (C₆H₁₃), two methyl groups (CH₃), and a propynyl group (HC≡C-CH₂). This configuration imparts unique physicochemical properties, including moderate hydrophobicity (due to the hexyl chain), steric hindrance (from dimethyl groups), and reactivity (via the terminal alkyne in the propynyl group).

Properties

CAS No. |

93094-71-4 |

|---|---|

Molecular Formula |

C11H22Si |

Molecular Weight |

182.38 g/mol |

IUPAC Name |

hexyl-dimethyl-prop-1-ynylsilane |

InChI |

InChI=1S/C11H22Si/c1-5-7-8-9-11-12(3,4)10-6-2/h5,7-9,11H2,1-4H3 |

InChI Key |

AZMGFLXSGNNAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C)(C)C#CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hexyl(dimethyl)chlorosilane

Hexyl(dimethyl)chlorosilane is synthesized via controlled Grignard reactions. Silicon tetrachloride reacts sequentially with methylmagnesium bromide and hexylmagnesium bromide under inert conditions. The steric bulk of the hexyl group necessitates gradual addition to favor the formation of the monosubstituted product.

Alkynylation Reaction

Propargyl lithium, generated by treating propyne with lithium diisopropylamide (LDA) at −78°C, reacts with hexyl(dimethyl)chlorosilane in tetrahydrofuran (THF):

$$

\text{Hexyl(Me)}2\text{SiCl} + \text{LiC≡C-CH}3 \rightarrow \text{Hexyl(Me)}2\text{Si-C≡C-CH}3 + \text{LiCl}

$$

This method achieves yields of 65–75%, with purity dependent on rigorous exclusion of moisture.

Direct Silylation of Propyne via Iridium Catalysis

Transition-metal-catalyzed silylation offers a streamlined route. Iridium complexes, such as [Ir(CO)Cl(PPh₃)₂], facilitate the coupling of propyne with hydrosilanes like hexyl(dimethyl)silane in the presence of Hünig’s base (diisopropylethylamine).

Reaction Mechanism

The catalytic cycle involves oxidative addition of the Si–H bond to iridium, followed by alkyne insertion and reductive elimination to form the Si–C bond. Key advantages include mild conditions (60–80°C) and tolerance for functional groups.

Performance Data

Yields range from 80–90% with catalyst loadings of 2–5 mol%. Side products, such as disilylated alkynes, are minimized by controlling stoichiometry.

Deprotonation-Silylation Strategy

Strong bases deprotonate terminal alkynes, generating nucleophilic acetylides that react with electrophilic silicon reagents.

Base Selection and Conditions

Lithium hexamethyldisilazide (LiHMDS) or LDA in THF at −78°C deprotonates propyne, forming lithium prop-1-yn-1-ide. Subsequent addition of hexyl(dimethyl)silyl triflate affords the target compound:

$$

\text{HC≡C-CH}3 + \text{Base} \rightarrow \text{LiC≡C-CH}3 \xrightarrow{\text{Hexyl(Me)}2\text{SiOTf}} \text{Hexyl(Me)}2\text{Si-C≡C-CH}_3

$$

Triflates enhance reactivity over chlorides, yielding 70–85% product.

Hydrosilylation of Propyne Derivatives

While hydrosilylation typically targets alkenes, modified conditions enable Si–H addition to alkynes. Platinum or rhodium catalysts (e.g., Karstedt’s catalyst) promote anti-Markovnikov addition:

$$

\text{Hexyl(Me)}2\text{SiH} + \text{HC≡C-CH}3 \xrightarrow{\text{Pt}} \text{Hexyl(Me)}2\text{Si-CH}2\text{C≡CH}

$$

This method faces regioselectivity challenges, often producing mixtures unless directed by steric or electronic factors.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Conditions | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard/Lithium Substitution | 65–75 | −78°C, anhydrous THF | Moderate | High purity, well-established protocol | Sensitive to moisture, steric hindrance |

| Iridium Catalysis | 80–90 | 60–80°C, ambient pressure | High | Excellent yields, functional tolerance | Catalyst cost, requires optimization |

| Deprotonation-Silylation | 70–85 | −78°C, silyl triflate | Moderate | Rapid reaction, versatile reagents | Triflate stability issues |

| Hydrosilylation | 50–65 | RT–60°C, Pt/Rh catalysts | Low | Simple setup | Regioselectivity challenges |

Mechanistic Insights and Optimization Strategies

Steric and Electronic Effects

The hexyl group’s bulk influences reaction rates. In iridium-catalyzed silylation, larger silanes exhibit slower kinetics due to hindered oxidative addition. Electron-withdrawing groups on silicon (e.g., triflates) accelerate nucleophilic substitution by polarizing the Si–X bond.

Solvent and Temperature Optimization

Polar aprotic solvents (THF, DMF) stabilize lithium intermediates in substitution reactions. Elevated temperatures improve hydrosilylation rates but risk side reactions, necessitating careful thermal control.

Industrial and Laboratory-Scale Considerations

Catalytic methods are preferred for large-scale synthesis due to lower reagent costs and waste generation. Conversely, low-temperature lithiation remains indispensable for high-purity laboratory preparations. Recent advances in flow chemistry enable continuous production of hexyl(dimethyl)chlorosilane, enhancing process efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexyl(dimethyl)(prop-1-yn-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes with different substituents.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with altered substituents.

Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Hexyl(dimethyl)(prop-1-yn-1-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be employed in the modification of biomolecules to enhance their stability and functionality.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Hexyl(dimethyl)(prop-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable siloxane and silane linkages. These interactions are crucial in the compound’s role as a hydrosilylation reagent and in its applications in material science.

Comparison with Similar Compounds

Triisopropyl(3-arylprop-1-yn-1-yl)silanes (Compounds 9–11)

Structural Differences :

Key Comparisons :

Trichloro(hexyl)silane

Structural Differences :

Key Comparisons :

| Property | This compound | Trichloro(hexyl)silane |

|---|---|---|

| Reactivity | Stable (no labile bonds) | Hydrolysis-prone (Si-Cl) |

| Functionality | Alkyne for conjugation | Surfactant/core reactant |

| Applications | Potential click chemistry reagent | Nanoparticle synthesis |

Insights :

- Trichloro(hexyl)silane forms reverse micelles in toluene for Si nanocrystal fabrication . The hexyl-dimethyl variant lacks Cl atoms, suggesting reduced reactivity but possible utility in stable self-assembled systems.

Hexyl Dimethyl Amino N-Oxide (C6-DAO)

Structural Differences :

- This compound : Silicon-based, alkyne-terminated.

- C6-DAO: Nitrogen-based surfactant with hexyl and dimethylamino N-oxide groups .

Key Comparisons :

| Property | This compound | C6-DAO |

|---|---|---|

| Polarity | Nonpolar (Si-C bonds) | Amphiphilic (N⁺-O⁻) |

| Surface Activity | Moderate (hexyl chain) | High (charged headgroup) |

| Biological Relevance | Limited data | Antimicrobial applications |

Implications :

- C6-DAO’s charged headgroup enhances solubility in aqueous systems, whereas the silane derivative is better suited for organic-phase reactions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Hexyl(dimethyl)(prop-1-yn-1-yl)silane?

- Methodological Answer : The synthesis typically involves Sonogashira coupling or hydrosilylation reactions. For example, trimethyl(prop-1-yn-1-yl)silane derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI as catalysts) with hexyl(dimethyl)silane precursors in degassed DMF or THF . Key steps include:

- Catalyst System : Pd/Cu catalysts for alkyne activation.

- Reaction Conditions : 65°C, inert atmosphere (N₂), and purification via flash chromatography .

- Yield Optimization : Adjusting stoichiometry of silane/alkyne precursors and reaction time (e.g., 16 hours for full conversion) .

Table 1 : Representative Synthesis Parameters from Literature

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield | Source |

|---|---|---|---|---|---|

| Trimethyl(prop-1-yn-1-yl)silane | Pd(PPh₃)₂Cl₂/CuI | DMF | 65 | ~70–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the propynyl group (δ ~1.9–2.1 ppm for terminal alkynes) and hexyl chain integration (δ 0.5–1.5 ppm for Si-CH₃ and alkyl protons) .

- FTIR : Peaks at ~2100–2150 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-CH₃ bending) .

- HRMS : Validation of molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₂Si: 183.14) .

- XPS : Surface analysis of Si 2p peaks (~100–102 eV for Si-C bonds) in monolayers .

Q. How is the crystal structure of this silane determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refinement using SHELXL (e.g., for resolving disorder in the hexyl chain). Key steps:

- Data Collection : High-resolution CCD detectors at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement : SHELXL’s constraints (e.g., DFIX for Si-C bond lengths) and twin refinement for challenging datasets .

Advanced Research Questions

Q. How does the hexyl chain influence molecular packing in monolayers or surface-modified systems?

- Methodological Answer : Molecular dynamics (MD) simulations and experimental techniques (e.g., FTIR-ATR) reveal:

- Chain Tilt Angle : Hexyl groups exhibit ~30–40° tilt relative to the substrate, reducing steric hindrance .

- Packing Density : Longer alkyl chains (e.g., hexyl vs. methyl) enhance monolayer stability but reduce grafting density due to van der Waals interactions .

Table 2 : Alkyl Chain Effects on Silane Monolayers

| Chain Length | Tilt Angle (°) | Persistence Length (nm) | Source |

|---|---|---|---|

| Hexyl | 35 ± 3 | 2.1 | |

| Methyl | 15 ± 2 | 0.8 |

Q. What mechanistic insights explain the reactivity of the propynyl group in cross-coupling reactions?

- Methodological Answer : The sp-hybridized carbon in the propynyl group facilitates oxidative addition with Pd(0) catalysts. Key factors:

- Electronic Effects : Electron-withdrawing silane groups stabilize the transition state during alkyne activation .

- Steric Effects : Dimethyl substitution on Si minimizes steric hindrance, enhancing reaction rates compared to bulkier silanes .

Contradictions in yield (e.g., 70–85% vs. lower yields in polar solvents) are resolved by optimizing solvent polarity and catalyst loading .

Q. How can computational methods predict the electronic properties of this silane?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- HOMO-LUMO Gaps : Predict reactivity (e.g., HOMO localized on the propynyl group, ~5.2 eV gap) .

- Surface Adsorption Energy : Estimate binding affinity to SiO₂ surfaces (−45 kcal/mol for hexyl vs. −30 kcal/mol for methyl) .

Data Contradiction Analysis

Q. Why do reported yields for similar silanes vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from:

- Catalyst Purity : Trace oxygen or moisture degrades Pd catalysts, necessitating rigorous degassing .

- Purification Methods : Flash chromatography vs. distillation impacts recovery (e.g., 80% vs. 60% yields) .

Best practices include standardized catalyst activation (e.g., pre-stirring with TBAF) and inert atmosphere gloveboxes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.